molecular formula C8H6N2O2 B14855336 2-Formyl-6-methoxyisonicotinonitrile

2-Formyl-6-methoxyisonicotinonitrile

Cat. No.: B14855336
M. Wt: 162.15 g/mol
InChI Key: PGBOYMOQRQVRHK-UHFFFAOYSA-N
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Description

2-Formyl-6-methoxyisonicotinonitrile (CAS: 1289010-79-2) is a substituted pyridine derivative characterized by a formyl group at the 2-position, a methoxy group at the 6-position, and a nitrile group at the 4-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its functional group diversity, which enables reactivity in nucleophilic additions, condensations, and cyclization reactions.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-formyl-6-methoxypyridine-4-carbonitrile

InChI

InChI=1S/C8H6N2O2/c1-12-8-3-6(4-9)2-7(5-11)10-8/h2-3,5H,1H3

InChI Key

PGBOYMOQRQVRHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-methoxyisonicotinonitrile typically involves the formylation of 6-methoxyisonicotinonitrile. One common method is the Vilsmeier-Haack reaction, where 6-methoxyisonicotinonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-6-methoxyisonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: 2-Carboxy-6-methoxyisonicotinonitrile.

    Reduction: 2-Hydroxymethyl-6-methoxyisonicotinonitrile.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-Formyl-6-methoxyisonicotinonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It can be used in the study of enzyme inhibitors and as a precursor for bioactive compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-6-methoxyisonicotinonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and methoxy groups can interact with various molecular targets, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-Formyl-6-methoxyisonicotinonitrile, differing primarily in substituents or functional groups. Key differences in reactivity, stability, and applications are highlighted below:

Table 1: Structural and Physical Properties Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Storage Conditions
This compound 1289010-79-2 C₈H₆N₂O₂ 178.15 2-formyl, 6-methoxy, 4-cyano Not specified
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate 1256807-01-8 C₉H₉F₂NO₃ 217.17 2-difluoromethyl, 6-methoxy, 4-methyl ester 2–8°C
4-(Difluoromethoxy)-6-methylnicotinonitrile 1807219-19-7 C₈H₅F₂N₂O 200.14 4-difluoromethoxy, 6-methyl, 3-cyano Not specified
(S)-2-(3,4-Dimethoxyphenyl)oxirane 1567983-76-9 C₁₁H₁₄O₃ 194.23 3,4-dimethoxyphenyl, epoxide ring Not specified

Sources:

Substituent-Driven Reactivity Differences

  • Formyl vs. Ester Groups: The formyl group in this compound enhances electrophilicity, making it reactive in aldol condensations or Schiff base formations. In contrast, the methyl ester group in Methyl 2-(difluoromethyl)-6-methoxyisonicotinate (CAS: 1256807-01-8) provides hydrolytic stability under neutral conditions but can undergo saponification under basic conditions .
  • Fluorinated Substituents: The difluoromethyl group in Methyl 2-(difluoromethyl)-6-methoxyisonicotinate increases lipophilicity and metabolic stability compared to the non-fluorinated formyl group in the parent compound. This modification is common in agrochemicals and pharmaceuticals to enhance bioavailability .

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